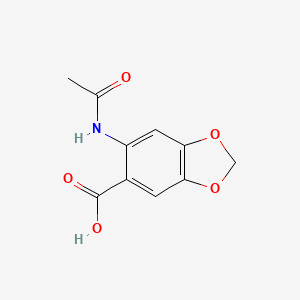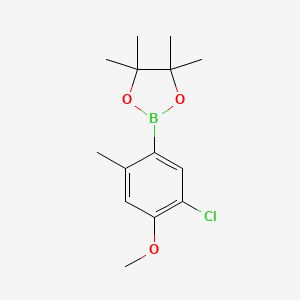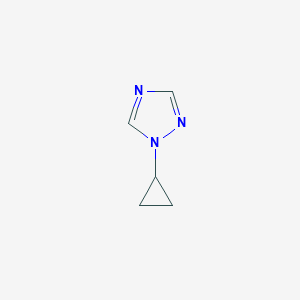
1-Cyclopropyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: This method involves the reaction of azides with alkynes to form triazoles.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Synthesis: This approach involves the simultaneous addition of all reactants in a single reaction vessel, simplifying the process and reducing the need for intermediate purification steps.
Análisis De Reacciones Químicas
1-Cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antifungal, antiviral, and anticancer agents due to its ability to interact with biological targets.
Agrochemicals: The compound is utilized in the synthesis of fungicides and herbicides, providing protection against various plant pathogens.
Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-Cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: Unlike 1,2,4-triazoles, 1,2,3-triazoles are formed through different synthetic routes and exhibit distinct chemical properties.
1,2,4-Triazole Derivatives: Compounds such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate share structural similarities but differ in their biological activities and applications.
Propiedades
Fórmula molecular |
C5H7N3 |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
1-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-4-6-3-7-8/h3-5H,1-2H2 |
Clave InChI |
XUVFMIWBNQRMSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
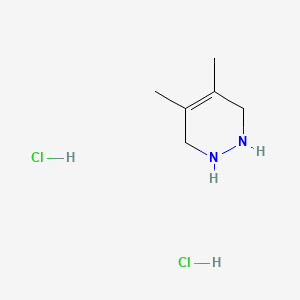
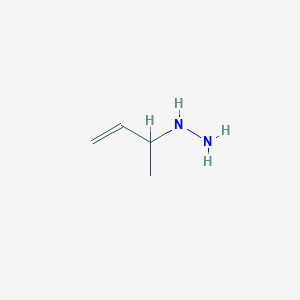
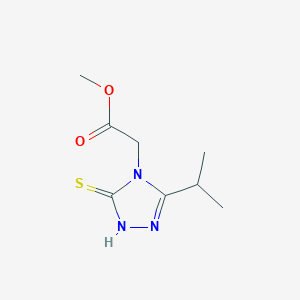
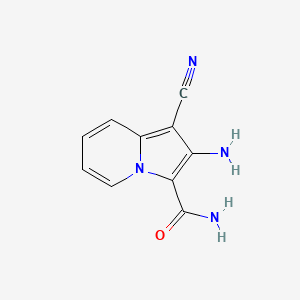

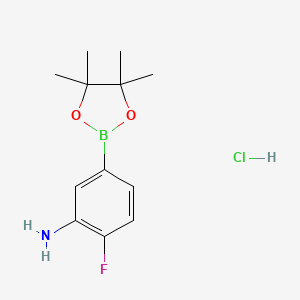
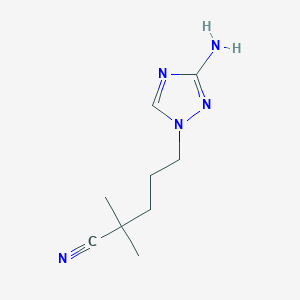
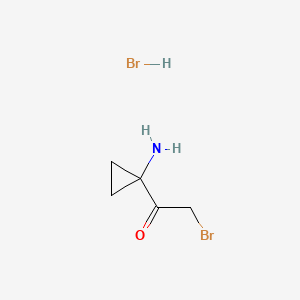
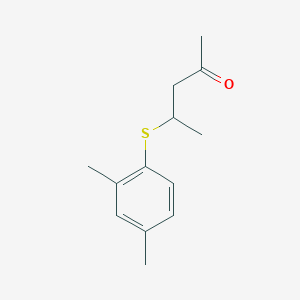
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
